molecular formula C14H7NO3 B13940188 1H-Benzofuro[2,3-f]indole-2,3-dione

1H-Benzofuro[2,3-f]indole-2,3-dione

Katalognummer: B13940188
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: XHPRBKKNNNIORX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzofuro[2,3-f]indole-2,3-dione is a heterocyclic compound with a unique structure that combines elements of both benzofuran and indole.

Vorbereitungsmethoden

The synthesis of 1H-Benzofuro[2,3-f]indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1H-Benzofuro[2,3-f]indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wirkmechanismus

The mechanism of action of 1H-Benzofuro[2,3-f]indole-2,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1H-Benzofuro[2,3-f]indole-2,3-dione can be compared to other similar compounds, such as 1H-Benzofuro[3,2-f]indole and 1H-Benzothieno[2,3-f]indole . While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological activity .

Conclusion

This compound is a compound of great interest due to its unique structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological activity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C14H7NO3

Molekulargewicht

237.21 g/mol

IUPAC-Name

3H-[1]benzofuro[2,3-f]indole-1,2-dione

InChI

InChI=1S/C14H7NO3/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17)

InChI-Schlüssel

XHPRBKKNNNIORX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C(=O)C(=O)N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.